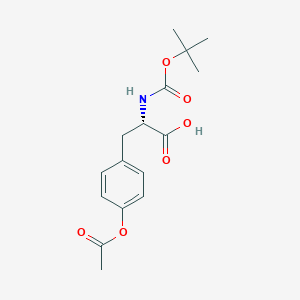

Boc-tyr(AC)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-10(18)22-12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJFTIPPLLFDSG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(Boc)-OH, is a pivotal amino acid derivative employed in synthetic organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). In this compound, both the α-amino group and the phenolic hydroxyl group of the L-tyrosine side chain are protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This dual protection strategy is integral to Boc-based peptide synthesis methodologies, offering a robust means to prevent undesirable side reactions at the tyrosine residue during peptide chain elongation. This guide provides a comprehensive overview of the chemical properties, structure, and applications of Boc-Tyr(Boc)-OH, with a focus on its utility in the synthesis of peptides for research and drug development.

Chemical Structure and Properties

The structure of Boc-Tyr(Boc)-OH is characterized by the presence of two bulky tert-butyloxycarbonyl protecting groups. This structural feature significantly influences its chemical and physical properties, including its solubility and reactivity.

Structural Information

| Identifier | Value |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoic acid[1] |

| Molecular Formula | C₁₉H₂₇NO₇[1] |

| Molecular Weight | 381.42 g/mol [1] |

| CAS Number | 20866-48-2[1] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[1] |

| InChI | InChI=1S/C19H27NO7/c1-18(2,3)26-16(23)20-14(15(21)22)11-12-7-9-13(10-8-12)25-17(24)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,23)(H,21,22)/t14-/m0/s1[1] |

Physicochemical Properties

Precise experimental data for some physicochemical properties of Boc-Tyr(Boc)-OH, such as melting and boiling points, are not consistently reported in publicly available literature. The data presented below is a combination of computed values and qualitative observations.

| Property | Value/Description | Notes |

| Melting Point | Data not available | The melting point of the related compound, Boc-Tyr-OH, is reported as 133-135 °C.[2] |

| Boiling Point | Data not available (likely decomposes) | |

| Solubility | Soluble in many organic solvents such as DMF, DCM, and ethyl acetate. Limited solubility in water. | Quantitative solubility data is largely unpublished. |

| pKa | Data not available | |

| Appearance | White to off-white solid/powder |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Boc-Tyr(Boc)-OH are expected to show characteristic signals for the Boc protecting groups, the tyrosine backbone, and the aromatic side chain. As a reference, the reported ¹H NMR data for the related compound Boc-Tyr(Bzl)-OH in CDCl₃ shows:

-

Aromatic protons: 7.42 - 6.90 ppm (m, 9H)

-

Amide NH: ~5.0 ppm (d, 1H)

-

α-proton: ~4.58 ppm (m, 1H)

-

Benzyl CH₂: 5.02 ppm (s, 2H)

-

β-protons: 3.12 - 2.86 ppm (m, 2H)

-

Boc C(CH₃)₃: 1.42 ppm (s, 9H)[3]

For Boc-Tyr-OH , the ¹H NMR spectrum in CD₃OD shows:

-

Aromatic protons: 7.03 ppm (d, J=8.4 Hz, 2H) and 6.70 ppm (d, J=8.4 Hz, 2H)

-

α-proton: 4.32-4.23 ppm (m, 1H)

-

β-protons: 3.04 ppm (dd, J=13.8, 5.2 Hz, 1H) and 2.81 ppm (dd, J=13.8, 5.2 Hz, 1H)

-

Boc C(CH₃)₃: 1.39 ppm (s, 9H)[4]

The ¹³C NMR spectrum for Boc-Tyr(Boc)-OH would be expected to show signals for the two distinct Boc groups, the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the tyrosine residue.

Infrared (IR) Spectroscopy

The IR spectrum of Boc-Tyr(Boc)-OH will exhibit characteristic absorption bands for its functional groups. Based on data for related compounds, the following absorptions are expected:

-

N-H stretch (amide): ~3300-3400 cm⁻¹

-

C-H stretch (aliphatic and aromatic): ~2850-3100 cm⁻¹

-

C=O stretch (carbamate and carboxylic acid): ~1650-1750 cm⁻¹ (multiple bands expected)

-

C-O stretch: ~1000-1300 cm⁻¹

Experimental Protocols

Boc-Tyr(Boc)-OH is a cornerstone in Boc-based solid-phase peptide synthesis. The following are generalized protocols for its incorporation into a peptide chain.

Protocol 1: Coupling of Boc-Tyr(Boc)-OH to a Resin-Bound Peptide

Objective: To couple Boc-Tyr(Boc)-OH to the N-terminus of a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-Tyr(Boc)-OH

-

Coupling reagents (e.g., DIC/HOBt or HBTU/DIEA)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Kaiser test kit

Methodology (using DIC/HOBt):

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Deprotection: If the N-terminus is Boc-protected, treat the resin with 50% Trifluoroacetic acid (TFA) in DCM to remove the Boc group. Wash thoroughly with DCM and neutralize with a 10% solution of Diisopropylethylamine (DIEA) in DCM.

-

Activation: In a separate vessel, dissolve Boc-Tyr(Boc)-OH (3 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) and allow the mixture to pre-activate for 10-15 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

-

Washing: Wash the resin sequentially with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Deprotection of the Boc Groups

Objective: To remove the Boc protecting groups from the N-terminus and the tyrosine side chain.

Materials:

-

Boc-Tyr(Boc)-Peptide-Resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Methodology:

-

Resin Preparation: Wash the dried peptide-resin with DCM.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers to trap the tert-butyl cations generated during deprotection. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).

-

Deprotection and Cleavage: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. This step removes the Boc groups and cleaves the peptide from the resin if a TFA-labile linker was used.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Role in Drug Development and Signaling Pathway Research

Boc-Tyr(Boc)-OH is instrumental in the synthesis of tyrosine-containing peptides that are crucial tools for studying cellular signaling pathways. Tyrosine phosphorylation is a key post-translational modification that regulates a vast array of cellular processes, including cell growth, differentiation, and metabolism.[5][6] Misregulation of tyrosine phosphorylation is implicated in numerous diseases, most notably cancer.[6]

Researchers synthesize peptides containing tyrosine or modified tyrosine analogs to investigate the activity of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), the enzymes that add and remove phosphate groups from tyrosine residues, respectively.[5][7] By incorporating Boc-Tyr(Boc)-OH into a peptide sequence, scientists can produce substrates, inhibitors, or probes to study these enzymes and their roles in signaling cascades.[5][8][9] For instance, synthetic phosphotyrosine-containing peptides can act as antagonists or agonists in various signaling pathways.[8][9] The use of Boc-protected tyrosine derivatives allows for the precise and controlled synthesis of these critical research tools.[5]

Conclusion

Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine is a vital reagent for chemists and drug development professionals engaged in the synthesis of complex peptides. Its dual-protection scheme effectively prevents unwanted side reactions, enabling the controlled incorporation of tyrosine into peptide sequences. While some of its specific physicochemical properties are not extensively documented, its utility in solid-phase peptide synthesis is well-established. The ability to synthesize high-purity tyrosine-containing peptides using Boc-Tyr(Boc)-OH as a building block continues to be a cornerstone in the exploration of cellular signaling pathways and the development of novel peptide-based therapeutics.

References

- 1. Boc-tyr(boc)-OH | C19H27NO7 | CID 7010630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-Tyr-OH 98 3978-80-1 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. "Studies on the design and synthesis of modified tyrosine-containing pe" by Eung-Seok Lee [docs.lib.purdue.edu]

- 6. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]

- 7. experts.umn.edu [experts.umn.edu]

- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 9. Study on the synthesis and characterization of peptides containing phosphorylated tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Dual Boc Protection in Tyrosine

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the strategic protection of amino acid side chains is a critical determinant of success. Tyrosine, with its reactive phenolic hydroxyl group, presents a unique set of challenges. This guide provides a comprehensive exploration of the role of dual tert-butyloxycarbonyl (Boc) protection for tyrosine, offering a deep dive into its rationale, applications, and comparison with other protective strategies.

The Imperative for Tyrosine Side-Chain Protection

In the landscape of Solid-Phase Peptide Synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, protecting reactive amino acid side chains is fundamental to prevent undesirable side reactions.[1][2] The phenolic hydroxyl group of tyrosine is nucleophilic and susceptible to several unwanted modifications during peptide synthesis:

-

O-Acylation: The hydroxyl group can react with activated carboxyl groups of incoming amino acids during coupling steps, leading to the formation of branched peptides and deletion sequences.[3][4] This not only reduces the yield of the target peptide but also complicates the purification process significantly.[4]

-

Alkylation: During the acidic cleavage of the Nα-Boc group in each cycle of Boc-SPPS, tert-butyl carbocations are generated.[1][5] These electrophilic species can alkylate the electron-rich aromatic ring of tyrosine, resulting in undesired, permanently modified side products.[1][6]

-

Modification during final cleavage: The harsh acidic conditions, often employing strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage from the resin, can also lead to side-chain modifications if the hydroxyl group is unprotected.[3][7]

To circumvent these issues, the phenolic hydroxyl group of tyrosine is typically protected throughout the synthesis.

Dual Boc Protection: A Strategy for Complete Shielding

A key strategy employed in Boc-SPPS is the use of Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(Boc)-OH. In this approach, both the α-amino group and the phenolic hydroxyl group of the side chain are protected with the acid-labile Boc group.[1] The primary role of this dual protection is to ensure that the tyrosine side chain is fully shielded from the aforementioned side reactions during the peptide assembly process.

However, the application of Boc-Tyr(Boc)-OH is nuanced. While it effectively prevents O-acylation, the stability of the side-chain Boc group presents a significant challenge. The side-chain Boc group is susceptible to premature cleavage under the same acidic conditions used for the repetitive removal of the Nα-Boc protecting group (typically 25-50% trifluoroacetic acid in dichloromethane).[1] This partial deprotection of the side chain in each cycle negates some of the intended benefits, as the re-exposed hydroxyl group can then participate in side reactions in subsequent steps.[1]

Comparative Analysis of Tyrosine Protection Strategies

The choice of a protecting group for the tyrosine side chain is a critical decision that influences the overall synthetic strategy.[8] Besides the dual Boc approach, several other protecting groups are commonly employed, each with its own set of advantages and limitations. The table below provides a comparative summary of these strategies.

| Protecting Group Strategy | Structure | Nα-Deprotection Conditions | Side-Chain Deprotection Conditions | Key Advantages | Key Disadvantages |

| Dual Boc | Boc-Tyr(Boc)-OH | 25-50% TFA in DCM | Harsh acid (e.g., HF, TFMSA) | Commercially available; integral to Boc/Bzl strategy. | Side-chain Boc group is partially labile during Nα-Boc removal, leading to potential side reactions.[1] |

| Benzyl Ether | Boc-Tyr(Bzl)-OH | 25-50% TFA in DCM | Harsh acid (e.g., HF, TFMSA) | More stable to TFA than O-Boc. | Can be partially cleaved by TFA; risk of benzyl group migration to the aromatic ring during final cleavage.[3][9] |

| 2,6-Dichlorobenzyl Ether | Boc-Tyr(2,6-Cl2Bzl)-OH | 25-50% TFA in DCM | Harsh acid (e.g., HF, TFMSA) | Greater acid stability than Bzl; reduced risk of migration.[3] | May require harsher cleavage conditions. |

| 2-Bromobenzyloxycarbonyl | Boc-Tyr(2-BrZ)-OH | 25-50% TFA in DCM | Harsh acid (e.g., HF, TFMSA) | Stable to 50% TFA; no ring migration.[3] | Can be partially removed under basic conditions. |

| tert-Butyl Ether | Fmoc-Tyr(tBu)-OH | 20-50% Piperidine in DMF | TFA-based cleavage cocktail | Orthogonal to Fmoc Nα-protection; stable to base; clean cleavage.[1][8] | Primarily used in Fmoc/tBu strategy, not Boc-SPPS. |

Experimental Protocols

The synthesis of Boc-Tyr(Boc)-OH can be achieved from L-tyrosine. A common side product in the synthesis of Nα-Boc-L-tyrosine is the di-Boc derivative, which can be isolated.[10][11]

Materials:

-

L-Tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Potassium bisulfate (KHSO₄)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve L-tyrosine in an aqueous solution of NaOH or KOH in a 1:1 mixture of water and dioxane, cooled to 0°C.

-

Add a solution of (Boc)₂O in dioxane to the reaction mixture.

-

Stir the reaction mixture overnight at room temperature.

-

Add water and then acidify the mixture to a pH of 4 with a saturated solution of KHSO₄.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the product.

Note: The precise stoichiometry and reaction conditions can be optimized to favor the formation of the di-Boc derivative.

Reagents:

-

25-50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

Procedure:

-

Swell the peptide-resin in DCM.

-

Treat the resin with the TFA/DCM solution for 1-2 minutes.

-

Drain the reaction vessel.

-

Treat the resin again with the TFA/DCM solution for 20-30 minutes.

-

Wash the resin thoroughly with DCM, followed by a neutralization step with a base such as diisopropylethylamine (DIEA) in DCM.

Visualization of Key Processes

Caption: Decision tree for selecting a tyrosine protecting group strategy.

Caption: A single coupling cycle in Boc-SPPS.

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Boc-Tyr(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine, commonly abbreviated as Boc-Tyr(Boc)-OH, is a pivotal protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). The dual protection of both the α-amino group and the phenolic hydroxyl group with the acid-labile tert-butoxycarbonyl (Boc) group is a key strategy in Boc/Bzl (tert-butoxycarbonyl/benzyl) SPPS. This guide provides a comprehensive overview of the synthesis and purification of Boc-Tyr(Boc)-OH, offering detailed experimental protocols and quantitative data to support researchers in the production of high-purity material essential for successful peptide synthesis and drug development.

The primary challenge in the synthesis of Boc-protected tyrosine is the concurrent formation of the mono-protected Boc-Tyr-OH and the desired di-protected Boc-Tyr(Boc)-OH. Due to their similar polarities, the separation of these two species can be particularly challenging.[1] This guide will address these challenges by presenting effective purification strategies.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-Tyr(Boc)-OH is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₂₇NO₇[2][3] |

| Molecular Weight | 381.42 g/mol [2][3] |

| Appearance | White to off-white powder[2] |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc)[2] |

| Side-Chain Protecting Group | tert-butyloxycarbonyl (Boc)[2] |

| Solubility | Soluble in DMF, DCM, Chloroform[2] |

Synthesis of Boc-Tyr(Boc)-OH

The synthesis of Boc-Tyr(Boc)-OH is typically achieved through the reaction of L-tyrosine with an excess of di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The excess reagent and prolonged reaction times favor the formation of the di-protected species.[1]

Experimental Protocol: Synthesis of Boc-L-tyrosine and Boc-Tyr(Boc)-OH

This protocol is adapted from procedures that yield a mixture of mono- and di-protected tyrosine, which is then subjected to purification.

Materials:

-

L-tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Potassium carbonate (K₂CO₃)[4]

-

Dioxane[4]

-

Water[4]

-

Ethyl acetate[4]

-

Saturated potassium hydrogen sulfate (KHSO₄) solution[4]

-

Anhydrous magnesium sulfate (MgSO₄)[4]

Procedure:

-

Dissolve potassium carbonate (3.0 eq.) in a 1:1 mixture of water and dioxane.[4]

-

Cool the solution to 0°C in an ice bath.

-

Add L-tyrosine (1.0 eq.) to the cooled solution.[4]

-

Separately, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (a slight excess, e.g., 2.2 eq.) in dioxane.[4]

-

Add the (Boc)₂O solution to the reaction mixture.

-

Allow the reaction mixture to stir at room temperature overnight.[4]

-

After the reaction is complete, add water and acidify the mixture to a pH of 3-4 with a saturated solution of KHSO₄.[1][4]

-

Combine the organic layers and dry over anhydrous MgSO₄.[4]

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of Boc-Tyr-OH and Boc-Tyr(Boc)-OH.[4]

Purification of Boc-Tyr(Boc)-OH

The purification of Boc-Tyr(Boc)-OH from the mono-protected species is a critical step. Several methods can be employed, often in combination, to achieve high purity.

Method 1: Selective Hydrolysis

The phenoxycarbonyl bond in Boc-Tyr(Boc)-OH is more susceptible to hydrolysis under mild basic conditions than the N-Boc group. This difference in lability can be exploited to selectively convert the di-protected byproduct back to the desired mono-protected product if the primary goal is Boc-Tyr-OH. However, to isolate Boc-Tyr(Boc)-OH, other methods are preferred. For isolating Boc-Tyr-OH, the following can be performed:

Experimental Protocol: Selective Hydrolysis of Crude Product

Materials:

-

Crude product mixture

-

Methanol or a mixture of THF and water

-

Dilute sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution[1]

-

Dilute citric acid or hydrochloric acid[1]

-

Ethyl acetate[1]

-

Brine[1]

-

Anhydrous sodium sulfate[1]

Procedure:

-

Dissolve the crude product in a suitable solvent such as methanol or a THF/water mixture.[1]

-

Add a mild base (e.g., dilute NaHCO₃ solution) dropwise while monitoring the reaction progress by TLC or HPLC.[1]

-

Once the selective deprotection of the phenolic Boc group is complete, acidify the reaction mixture to a pH of 3-4 with a dilute acid.[1]

-

Extract the desired Boc-Tyr-OH with an organic solvent like ethyl acetate.[1]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Method 2: Recrystallization

Recrystallization can be an effective method for separating Boc-Tyr-OH from the less polar Boc-Tyr(Boc)-OH, although multiple recrystallizations may be necessary.[1]

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude product

-

Ethyl acetate (or another suitable "good" solvent)[5]

-

Hexane (or another suitable "anti-solvent")[5]

Procedure:

-

Dissolve the crude product in a minimal amount of a warm "good solvent" like ethyl acetate.[1][5]

-

Slowly add a "anti-solvent" such as hexane until the solution becomes slightly turbid.[1][5]

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.[1]

-

Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[1][5]

Method 3: Column Chromatography

For challenging separations where recrystallization is not effective, flash column chromatography on silica gel is a reliable method.[1]

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude product

-

Silica gel (230-400 mesh)[5]

-

A suitable eluent system (e.g., a gradient of ethyl acetate in hexane)

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

-

Elute the column with an appropriate solvent gradient, starting with a less polar mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure Boc-Tyr(Boc)-OH.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Quality Control and Characterization

The purity of the final Boc-Tyr(Boc)-OH product should be assessed using standard analytical techniques.

| Analytical Technique | Purpose | Observations |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity and quantify impurities.[6] | A well-developed method can resolve Boc-Tyr-OH from Boc-Tyr(Boc)-OH.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify organic impurities.[6] | ¹H NMR can distinguish between the two compounds. The aromatic protons of Boc-Tyr(Boc)-OH are shifted downfield compared to Boc-Tyr-OH. Two distinct singlets for the tert-butyl protons of the N-Boc and O-Boc groups are expected for Boc-Tyr(Boc)-OH.[1] |

| Mass Spectrometry (MS) | To confirm the molecular weight. | The presence of two Boc groups significantly increases the molecular weight. Tandem MS (MS/MS) may show a characteristic neutral loss of 100 Da (Boc group) or 200 Da.[7] |

Workflow Diagrams

Caption: General workflow for the synthesis of Boc-Tyr(Boc)-OH.

Caption: General workflow for the purification of Boc-Tyr(Boc)-OH.

Application in Solid-Phase Peptide Synthesis

Boc-Tyr(Boc)-OH is a crucial reagent in Boc-SPPS. The Boc group on the phenolic hydroxyl side-chain prevents unwanted O-acylation during coupling steps.[8] Both the Nα-Boc and the side-chain Boc groups are removed during the final strong acid cleavage step, typically with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]

Experimental Protocol: Incorporation of Boc-Tyr(Boc)-OH in SPPS

This protocol outlines a single coupling cycle for adding Boc-Tyr(Boc)-OH to a growing peptide chain on a resin.

Materials:

-

Peptide-resin

-

Dichloromethane (DCM)

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v)[9]

-

Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM (v/v)[9]

-

Boc-Tyr(Boc)-OH

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)[9]

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM.[9]

-

Boc Deprotection: Treat the resin with the deprotection solution to remove the Nα-Boc group from the preceding amino acid.[9]

-

Washing: Wash the resin thoroughly with DCM and other appropriate solvents.[9]

-

Neutralization: Neutralize the resin with the neutralization solution.[9]

-

Washing: Wash the resin with DCM.[9]

-

Coupling: In a separate vessel, pre-activate Boc-Tyr(Boc)-OH (e.g., 3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.[9]

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

A Kaiser test can be used to monitor the completion of the coupling reaction.[8] This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Conclusion

The synthesis and purification of Boc-Tyr(Boc)-OH, while presenting challenges due to the formation of the mono-protected byproduct, can be successfully achieved through carefully controlled reaction conditions and robust purification strategies. The choice of purification method, whether recrystallization or column chromatography, will depend on the specific purity requirements of the final application. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers, enabling the consistent production of high-quality Boc-Tyr(Boc)-OH for advanced peptide synthesis and drug discovery endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-tyr(boc)-OH | C19H27NO7 | CID 7010630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Navigating the Solubility of Boc-Tyr(Boc)-OH: A Technical Guide for Researchers

For Immediate Release: A Comprehensive Overview of Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine Solubility for Drug Development Professionals

This technical guide offers an in-depth analysis of the solubility characteristics of Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH), a pivotal building block in peptide synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document compiles available solubility data, presents a detailed experimental protocol for its determination, and provides a visual workflow to guide laboratory practices.

A thorough understanding of the solubility of protected amino acids like Boc-Tyr(Boc)-OH is fundamental to optimizing reaction conditions, purification processes, and formulation development. This guide addresses the current landscape of solubility information for this compound, acknowledging the limited availability of precise quantitative data while offering qualitative assessments and insights from structurally related analogs to inform experimental design.

Core Compound Profile

Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine is a derivative of the amino acid L-tyrosine where both the alpha-amino group and the side-chain hydroxyl group are protected by tert-butoxycarbonyl (Boc) groups. This dual protection enhances the compound's stability and modulates its solubility in organic solvents, making it a valuable reagent in both solid-phase and solution-phase peptide synthesis.

Solubility Profile of Boc-Tyr(Boc)-OH

Precise quantitative solubility data for Boc-Tyr(Boc)-OH in a wide array of common organic solvents remains largely unpublished in readily accessible literature. However, qualitative assessments and data from analogous compounds provide valuable guidance for solvent selection in synthetic applications. The expected solubility of Boc-Tyr(Boc)-OH is summarized below, drawing on information for similar Boc-protected amino acids. Researchers are strongly encouraged to determine the precise solubility in their specific solvent systems experimentally, particularly for applications requiring high concentrations.

| Solvent | Chemical Class | Polarity | Expected Qualitative Solubility of Boc-Tyr(Boc)-OH |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | Soluble |

| Dimethylformamide (DMF) | Amide | High | Soluble |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Medium | Soluble |

| Chloroform | Halogenated Hydrocarbon | Medium | Soluble |

| Ethyl Acetate (EtOAc) | Ester | Medium | Soluble |

| Acetone | Ketone | Medium | Soluble |

| Methanol (MeOH) | Alcohol | High | Sparingly Soluble to Soluble |

| Ethanol (EtOH) | Alcohol | High | Sparingly Soluble |

| Water | Protic | High | Insoluble |

Experimental Protocol for Solubility Determination

To empower researchers to ascertain precise solubility parameters for Boc-Tyr(Boc)-OH, this guide details a robust experimental protocol based on the widely accepted shake-flask method.[1] This methodology is designed to determine the equilibrium solubility of a compound in a given solvent at a specified temperature.

Objective: To determine the quantitative solubility of Boc-Tyr(Boc)-OH in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

Boc-Tyr(Boc)-OH

-

Selected organic solvents (HPLC grade)

-

Vials with screw caps

-

Constant temperature shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-Tyr(Boc)-OH to a series of vials. The presence of excess solid is crucial to ensure that the solution reaches saturation.[1]

-

Add a known volume of a specific solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant.

-

To remove any undissolved solids, either centrifuge the sample and collect the clear supernatant or filter the sample through a 0.45 µm syringe filter.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of Boc-Tyr(Boc)-OH of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered saturated solutions using a validated HPLC method. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with a UV detector set to an appropriate wavelength (e.g., around 275 nm).

-

Construct a calibration curve from the analysis of the standard solutions by plotting peak area against concentration.

-

Use the calibration curve to determine the concentration of Boc-Tyr(Boc)-OH in the filtered saturated sample.[1] This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

References

A Technical Guide to N,O-Bis(tert-butoxycarbonyl)-L-tyrosine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N,O-Bis(tert-butoxycarbonyl)-L-tyrosine, a key building block in synthetic chemistry, particularly in the realm of peptide synthesis and drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and explores its applications.

Core Compound Data

N,O-Bis(tert-butoxycarbonyl)-L-tyrosine, also known as Boc-Tyr(Boc)-OH, is a derivative of the amino acid L-tyrosine where both the α-amino group and the phenolic hydroxyl group of the side chain are protected by tert-butoxycarbonyl (Boc) groups. This dual protection offers specific advantages in synthetic strategies.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₇NO₇ | [2] |

| Molecular Weight | 381.4 g/mol | [2] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(tert-butoxycarbonyloxy)phenyl]propanoic acid | [2] |

| CAS Number | 20866-48-2 | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis | [3] |

Applications in Research and Development

The strategic protection of both the N-terminus and the tyrosine side chain makes N,O-Bis(tert-butoxycarbonyl)-L-tyrosine a valuable reagent in several advanced applications:

-

Solid-Phase Peptide Synthesis (SPPS): It serves as a crucial building block in the synthesis of peptides where preventing side reactions at the tyrosine hydroxyl group, such as O-acylation, is critical.[1][4] The Boc protecting groups are labile under acidic conditions, allowing for controlled deprotection and subsequent elongation of the peptide chain.[1]

-

Drug Development: This derivative is instrumental in the synthesis of peptide-based therapeutics. The protected tyrosine can be a key component in the design of prodrugs, aiming to enhance the bioavailability and therapeutic efficacy of the parent molecule.[1]

-

Bioconjugation: N,O-Bis(tert-butoxycarbonyl)-L-tyrosine is employed in techniques to attach peptides to other biomolecules, drugs, or imaging agents for applications in targeted therapy and diagnostics.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the use of N,O-Bis(tert-butoxycarbonyl)-L-tyrosine in Boc-strategy Solid-Phase Peptide Synthesis (SPPS).

Boc Solid-Phase Peptide Synthesis Cycle

This cycle is a fundamental workflow for the stepwise addition of amino acids.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Merrifield or Rink Amide MBHA) in dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[1][4]

2. Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Nα-Boc protecting group.[1]

-

Wash the resin with DCM (3x), isopropanol (2x), and then DCM (3x).[1]

3. Neutralization:

-

Neutralize the resulting trifluoroacetate salt by washing the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 5 minutes).[1]

-

Wash the resin with DCM (3x) and DMF (3x) to remove excess base.[1]

4. Coupling of N,O-Bis(tert-butoxycarbonyl)-L-tyrosine:

-

Pre-activate N,O-Bis(tert-butoxycarbonyl)-L-tyrosine (3 equivalents) with a coupling reagent such as HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF for 10 minutes.[1]

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[1]

5. Washing:

-

After complete coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).[1]

-

Dry the resin under vacuum.[1]

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Peptide Isolation

The final step involves the cleavage of the synthesized peptide from the resin and the removal of all side-chain protecting groups.

1. Cleavage:

-

Treat the dried peptide-resin with a strong acid cleavage cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for 2-4 hours at room temperature.[1][4] This step removes the peptide from the resin and cleaves the side-chain protecting groups, including both Boc groups from the tyrosine residue.[1]

2. Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1]

3. Isolation:

-

Collect the peptide precipitate by centrifugation or filtration.[1][4]

-

Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and byproducts.[1]

-

Dry the crude peptide under vacuum.[1]

4. Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Confirm the identity and purity of the final peptide product using mass spectrometry (MS) and analytical HPLC.[1]

Signaling Pathway Context

Many peptides containing tyrosine residues act as ligands for Receptor Tyrosine Kinases (RTKs), which are crucial in cellular signaling. The synthesis of such peptides using N,O-Bis(tert-butoxycarbonyl)-L-tyrosine is a key step in studying these pathways.

This diagram illustrates a simplified pathway where a tyrosine-containing peptide, synthesized using building blocks like N,O-Bis(tert-butoxycarbonyl)-L-tyrosine, binds to an RTK, leading to a cellular response. The ability to synthesize specific peptide ligands is fundamental to investigating and modulating these critical biological processes.

References

The Acid Lability of Boc Protecting Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals. Its widespread use is attributed to its stability under a broad range of chemical conditions and, most notably, its susceptibility to cleavage under acidic conditions. This guide provides a comprehensive technical overview of the acid-catalyzed removal of the Boc group, detailing the underlying chemical principles, quantitative data on its lability, and standardized experimental protocols.

Core Principles of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent tert-butyl-oxygen bond.

The subsequent and rate-determining step involves the heterolytic cleavage of this bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate. The carbamic acid is highly unstable and rapidly undergoes decarboxylation to yield the free amine and carbon dioxide gas. The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.

The tert-butyl cation generated during the reaction can be neutralized by a nucleophile or undergo elimination to form isobutylene. In the absence of a suitable scavenger, this reactive cation can lead to side reactions by alkylating nucleophilic residues within the substrate, such as the indole ring of tryptophan or the thioether of methionine.

Quantitative Analysis of Boc Group Lability

The rate of Boc deprotection is highly dependent on the nature of the acid, its concentration, the solvent, and the structure of the substrate. While trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly employed reagents, their kinetic profiles for Boc cleavage differ significantly.

Kinetic studies have revealed that the deprotection of Boc-protected amines with HCl in a toluene and propan-2-ol mixture exhibits a second-order dependence on the HCl concentration.[1][2] In contrast, deprotection with TFA often requires a large excess of the acid to achieve a reasonable reaction rate and can show an inverse kinetic dependence on the concentration of the trifluoroacetate counter-ion.[1][2] This suggests that the mechanism with TFA may be more complex, potentially involving ion-pairing effects.

The choice between TFA and HCl can also influence the selectivity of the deprotection. For instance, 4M HCl in dioxane has been shown to provide superior selectivity for the removal of Nα-Boc groups in the presence of other acid-sensitive functionalities like tert-butyl esters and ethers.[3]

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection

| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |

| Typical Conditions | 20-50% in Dichloromethane (DCM) | 4M in 1,4-Dioxane or Ethyl Acetate |

| Reaction Time | 30 minutes to a few hours | 1 to 4 hours |

| Kinetic Profile | Inverse dependence on trifluoroacetate concentration[1][2] | Second-order dependence on HCl concentration[1][2] |

| Selectivity | Can be less selective towards other acid-labile groups | Generally offers higher selectivity[3] |

| Product Form | Often yields an oily TFA salt | Frequently precipitates as a crystalline hydrochloride salt |

Table 2: Efficacy of Scavengers in Preventing Side Reactions

| Scavenger | Substrate/Side Reaction | Efficacy |

| Anisole | Prevents alkylation of tryptophan | High |

| Thioanisole | Prevents alkylation of methionine | High |

| Triisopropylsilane (TIS) | Reduces tert-butyl cation | High |

Experimental Protocols

Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most common and rapid methods for Boc deprotection.[4]

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For substrates sensitive to strong acid, it is advisable to start with a lower concentration of TFA.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is highly effective and often results in the precipitation of the deprotected amine as its hydrochloride salt, which can simplify purification.[3][4]

Materials:

-

Boc-protected compound

-

4M HCl in 1,4-dioxane

-

Diethyl ether, anhydrous

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected compound in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.

-

Stir the mixture at room temperature for 1 to 4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt.

-

Collect the solid by filtration and wash it with a solvent like diethyl ether.

-

Dry the solid under vacuum to obtain the deprotected amine hydrochloride.

Thermal Deprotection of the Boc Group

For substrates that are sensitive to strong acids, thermal deprotection offers a neutral alternative. This method involves heating the Boc-protected compound in a suitable high-boiling solvent or even neat. The mechanism is believed to proceed through a concerted elimination pathway.

Materials:

-

Boc-protected compound

-

High-boiling point solvent (e.g., diphenyl ether, water) or no solvent

-

Standard laboratory glassware suitable for high-temperature reactions

Procedure:

-

Place the Boc-protected compound in a round-bottom flask. If using a solvent, dissolve the compound in it.

-

Heat the reaction mixture to the desired temperature (typically 150-185 °C).

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from minutes to several hours depending on the substrate and temperature.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude deprotected amine can then be purified by standard methods such as column chromatography or crystallization.

Visualizing the Process: Mechanism and Workflow

Acid-Catalyzed Deprotection Mechanism

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow for Boc Deprotection

Caption: General experimental workflow for Boc deprotection.

Conclusion

The acid-labile nature of the Boc protecting group is a well-understood and highly utilized feature in organic synthesis. The choice of the acidic reagent, typically TFA or HCl, should be made based on the specific requirements of the substrate, including the presence of other acid-sensitive functional groups, and the desired final salt form. By understanding the mechanism of deprotection and potential side reactions, and by employing carefully selected reaction conditions and scavengers, researchers can achieve efficient and clean removal of the Boc group, facilitating the successful synthesis of complex target molecules. The availability of alternative deprotection methods, such as thermal cleavage, further enhances the versatility of this indispensable protecting group.

References

A Technical Guide to Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH): Commercial Availability, Synthesis Applications, and Quality Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(Boc)-OH, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme, utilizing the acid-labile tert-butoxycarbonyl (Boc) group for both the α-amino and the side-chain hydroxyl functionalities, offers distinct advantages in specific synthetic strategies. This in-depth technical guide provides a comprehensive overview of the commercial availability of Boc-Tyr(Boc)-OH, a comparative analysis of supplier-specific quantitative data, and detailed experimental protocols for its application in peptide synthesis. Furthermore, this guide presents visual workflows to elucidate the synthetic process, serving as an essential resource for researchers, scientists, and professionals engaged in peptide chemistry and drug development.

Commercial Availability and Supplier Overview

Boc-Tyr(Boc)-OH is commercially available from a range of chemical suppliers specializing in reagents for peptide synthesis. Key suppliers include, but are not limited to, Advanced ChemTech and Chem-Impex. The purity of commercially available Boc-Tyr(Boc)-OH is a critical parameter for the success of peptide synthesis, as impurities can lead to the formation of undesired peptide sequences, complicating purification and potentially impacting the biological activity of the final product.

A comparative analysis of the purity of Boc-Tyr(Boc)-OH from three different suppliers revealed variations in quality, underscoring the importance of careful supplier selection and incoming quality control.

Quantitative Data and Specifications

The quality of Boc-Tyr(Boc)-OH can be assessed through various physicochemical parameters typically provided in a Certificate of Analysis (CoA). The following tables summarize key quantitative data for Boc-Tyr(Boc)-OH.

Table 1: General Physicochemical Properties of Boc-Tyr(Boc)-OH

| Property | Value |

| Molecular Formula | C₁₉H₂₇NO₇[1][2] |

| Molecular Weight | 381.42 g/mol [1][2] |

| Appearance | White to off-white powder[1] |

| CAS Number | 20866-48-2[2] |

Table 2: Comparative Purity and Physical Constants from Various Suppliers

| Supplier | Purity (by HPLC) | Main Impurities | Melting Point (°C) | Optical Rotation |

| Supplier A | 99.2%[3] | Boc-Tyr-OH[3] | Not specified | Consistent with L-enantiomer[3] |

| Supplier B | 98.5%[3] | Unknown impurity (1.1%)[3] | Broad range[3] | Consistent with L-enantiomer[3] |

| Supplier C | 99.8%[3] | Residual t-butanol[3] | Sharp range[3] | Consistent with L-enantiomer[3] |

Table 3: Solubility Profile of Boc-Tyr(Boc)-OH

| Solvent | Qualitative Solubility |

| Dimethylformamide (DMF) | Soluble[1] |

| Dichloromethane (DCM) | Soluble[1] |

| Chloroform | Soluble[1] |

| Water | Insoluble |

Experimental Protocols

The following section details key experimental protocols for the handling and application of Boc-Tyr(Boc)-OH in a research setting.

Determination of Solubility using the Shake-Flask Method

This protocol outlines a robust method to determine the quantitative solubility of Boc-Tyr(Boc)-OH in various organic solvents.

Objective: To determine the equilibrium solubility of Boc-Tyr(Boc)-OH in a specific solvent at a controlled temperature.

Materials:

-

Boc-Tyr(Boc)-OH

-

Selected organic solvents (e.g., DMF, DCM, Acetonitrile)

-

Vials with screw caps

-

Constant temperature shaker

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of Boc-Tyr(Boc)-OH and dissolve it in a suitable solvent (e.g., 1:1 water/acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

-

Equilibration:

-

Add an excess amount of Boc-Tyr(Boc)-OH to several vials. The presence of undissolved solid is crucial.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in a constant temperature shaker (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the range of the standard curve.

-

Analyze the standard solutions and the diluted sample solutions by HPLC.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of Boc-Tyr(Boc)-OH in the diluted sample.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Boc-Tyr(Boc)-OH

This protocol describes a single coupling cycle for the incorporation of Boc-Tyr(Boc)-OH onto a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Tyr(Boc)-OH

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagent (e.g., HBTU)

-

Isopropanol (IPA)

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel, then drain the solvent.[2]

-

Nα-Boc Deprotection:

-

Neutralization:

-

Coupling of Boc-Tyr(Boc)-OH:

-

In a separate vessel, dissolve Boc-Tyr(Boc)-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.[2]

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.[2]

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature. The reaction can be monitored using the Kaiser test.

-

-

Washing: After the coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

Final Cleavage and Deprotection

This protocol describes the final step of Boc-SPPS, where the synthesized peptide is cleaved from the resin, and the side-chain protecting groups (including both Boc groups on the tyrosine residue) are removed.

WARNING: This procedure involves the use of anhydrous Hydrogen Fluoride (HF), which is extremely toxic and corrosive. This must be performed by highly trained personnel in a specialized and properly ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger (e.g., p-cresol, anisole)

-

HF cleavage apparatus

-

Cold diethyl ether

-

Magnetic stir bar

Procedure:

-

Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus.[1]

-

Add the scavenger (e.g., 1.0 mL of p-cresol per gram of resin).[1]

-

Cool the reaction vessel to a temperature between -5 °C and 0 °C.[1]

-

Slowly and carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[1]

-

Stir the mixture at 0 °C for 60 minutes.[1]

-

After the reaction is complete, remove the HF by evaporation under a vacuum.[1]

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Isolate the peptide by filtration or centrifugation and wash with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Mandatory Visualizations

The following diagrams illustrate the key workflows associated with the use of Boc-Tyr(Boc)-OH.

Caption: Workflow for determining the solubility of Boc-Tyr(Boc)-OH.

Caption: Cyclical workflow of Boc-SPPS for amino acid incorporation.

Conclusion

Boc-Tyr(Boc)-OH remains a valuable reagent in the field of peptide synthesis, particularly within the framework of Boc/Bzl SPPS. The dual Boc protection strategy offers a specific set of advantages that can be leveraged for the synthesis of complex peptides. However, the success of such syntheses is intrinsically linked to the quality and purity of the starting materials. This guide has provided a comprehensive overview of the commercial landscape, key quality parameters, and detailed experimental protocols to aid researchers in the effective procurement and application of Boc-Tyr(Boc)-OH. The provided workflows and comparative data serve as a practical resource for optimizing synthetic strategies and ensuring the generation of high-quality peptide products for research and drug development.

References

The Strategic Application of Doubly Protected Tyrosine in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosine, with its nucleophilic phenolic side chain, presents a unique challenge in multi-step organic synthesis, particularly in the construction of complex peptides and other bioactive molecules. Effective management of this reactive functional group is paramount to prevent unwanted side reactions, ensure high yields, and achieve the desired product purity. This technical guide provides a comprehensive overview of the applications of doubly protected tyrosine derivatives in organic synthesis. It details the primary orthogonal protection strategies, offers a comparative analysis of common protecting groups, and furnishes detailed experimental protocols for the synthesis and deprotection of key doubly protected tyrosine building blocks. Furthermore, this guide explores the utility of these synthons in advanced applications beyond routine peptide synthesis, including the development of kinase inhibitors, phosphotyrosine mimetics, and macrocyclic peptides.

Introduction: The Imperative for Dual Protection of Tyrosine

The tyrosine residue, a common constituent of peptides and a precursor to various signaling molecules, possesses three reactive sites: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group of the side chain. In the context of peptide synthesis, the α-amino and α-carboxyl groups are engaged in peptide bond formation. However, the unprotected phenolic hydroxyl group can undergo undesired O-acylation during coupling steps, leading to the formation of branched impurities and a reduction in the overall yield of the target peptide.[1][2] To circumvent these issues, a strategy of "doubly protecting" the tyrosine monomer is employed, wherein the α-amino group and the phenolic side chain are masked with orthogonal protecting groups.

Orthogonal protection is a cornerstone of modern synthetic chemistry, allowing for the selective removal of one protecting group in the presence of others under distinct chemical conditions.[3] This enables the precise and stepwise assembly of complex molecules. In the realm of tyrosine chemistry, this typically involves a temporary protecting group on the α-amino function, which is cleaved at each step of peptide chain elongation, and a more permanent, yet removable, protecting group on the phenolic side chain.

Orthogonal Protection Strategies for Tyrosine

Two principal orthogonal protection strategies have dominated the landscape of peptide synthesis and have been adapted for other areas of organic synthesis: the Fmoc/tBu and the Boc/Bzl approaches.

The Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most widely used method in modern solid-phase peptide synthesis (SPPS).[1][3] It is characterized by its use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile protecting groups for the side chains.

-

α-Amino Protection: The Fmoc group is stable to acidic and mild basic conditions but is readily cleaved by a secondary amine, typically a 20% solution of piperidine in dimethylformamide (DMF).[4]

-

Side-Chain Protection: For tyrosine, the phenolic hydroxyl group is most commonly protected as a tert-butyl (tBu) ether. The tBu group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA), typically in the final step of peptide synthesis.[5]

This orthogonality, where one group is base-labile and the other is acid-labile, allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection.

Fmoc/tBu Orthogonal Protection Strategy for Tyrosine.

The Boc/Bzl Strategy

The Boc/Bzl strategy, a more traditional approach, relies on graded acid lability for orthogonal protection.[3][6]

-

α-Amino Protection: The tert-butyloxycarbonyl (Boc) group is used for temporary Nα-protection and is removed with a moderately strong acid, such as 25-50% TFA in dichloromethane (DCM).[7]

-

Side-Chain Protection: The phenolic side chain of tyrosine is typically protected with a benzyl (Bzl) ether. The Bzl group is stable to the conditions used for Boc removal but requires a much stronger acid, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for its cleavage.[5][8]

While effective, the requirement for hazardous strong acids like HF has led to a decline in the routine use of the Boc/Bzl strategy in favor of the milder Fmoc/tBu approach.

Boc/Bzl Orthogonal Protection Strategy for Tyrosine.

Comparative Analysis of Tyrosine Side-Chain Protecting Groups

The choice of the side-chain protecting group for tyrosine is critical and depends on the overall synthetic strategy. The following table summarizes the key characteristics of commonly used protecting groups.

| Protecting Group | Structure | Nα-Strategy Compatibility | Deprotection Conditions | Stability & Compatibility | Potential Side Reactions |

| tert-Butyl (tBu) | -O-C(CH₃)₃ | Fmoc | Strong acids (e.g., TFA)[9] | Stable to bases (e.g., piperidine) used for Fmoc removal. Orthogonal to the Fmoc group.[9] | Alkylation of the tyrosine aromatic ring by the released tert-butyl cation during deprotection (reported at 0.5-1.0%). Can be minimized with scavengers.[9] |

| Benzyl (Bzl) | -O-CH₂-Ph | Boc, Fmoc | Strong acids (e.g., HF, TFMSA) or catalytic hydrogenolysis.[9] | Partially removed by TFA, making it more suitable for Boc-SPPS, though it can be used in Fmoc-SPPS for shorter peptides.[5] | Ring migration to form 3-benzyltyrosine under strong acidic conditions.[8] |

| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | -O-CH₂-Ph(Cl)₂ | Boc, Fmoc | Stronger acids than for Bzl (e.g., HF).[8] | More stable to TFA than the Bzl group, making it a superior choice for Boc-SPPS.[8] | Similar to Bzl, but the electron-withdrawing chlorine atoms increase stability and reduce side reactions.[8] |

| Trityl (Trt) | -O-C(Ph)₃ | Fmoc | Very mild acid (e.g., 1% TFA in DCM).[9] | Orthogonal to tBu and can be selectively removed on-resin.[9] | Prone to premature cleavage if exposed to even weak acids during synthesis.[9] |

Experimental Protocols: Synthesis of Doubly Protected Tyrosine Derivatives

This section provides detailed methodologies for the synthesis of the most commonly used doubly protected tyrosine building blocks.

Synthesis of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH)

This is the standard derivative for incorporating tyrosine in Fmoc-based SPPS. The most efficient route is the direct Fmocylation of O-tert-butyl-L-tyrosine.[10]

Synthesis Workflow for Fmoc-Tyr(tBu)-OH.

Materials:

-

O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Dioxane or Acetone

-

Water

-

Dilute Hydrochloric Acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 equivalent) in a suitable solvent mixture, such as 1:1 aqueous dioxane or acetone/water.[10]

-

Base Addition: Add sodium bicarbonate (approximately 2.0-3.0 equivalents) to the solution and stir until the starting material is fully dissolved and the pH is adjusted to 8-9.[10]

-

Fmocylation: Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.[10]

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.[11]

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl to precipitate the product.[11]

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[10]

-

Drying: Dry the product under vacuum to yield Fmoc-Tyr(tBu)-OH as a white solid.

Synthesis of Nα-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)

This derivative is a key component in Boc-based SPPS. The synthesis involves the benzylation of the phenolic hydroxyl group of N-Boc-L-tyrosine.[7][12]

Synthesis Workflow for Boc-Tyr(Bzl)-OH.

Materials:

-

N-α-(tert-Butoxycarbonyl)-L-tyrosine (Boc-L-tyrosine)

-

Benzyl bromide

-

28% Sodium methoxide solution in methanol

-

Methanol

-

Toluene or Heptane

-

1 M Hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolution: Dissolve N-Boc-L-tyrosine (1.0 equivalent) in methanol.[12]

-

Base Addition: To the solution, add 28% sodium methoxide-methanol solution (2.1 equivalents).[6]

-

Reaction: Stir the reaction mixture at 40°C for 3-24 hours. The reaction progress can be monitored by HPLC.[6][12]

-

Work-up: Add water to the reaction mixture and wash with toluene or heptane to remove unreacted benzyl bromide.[12]

-

Precipitation: Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl to precipitate the product.[12]

-

Isolation: Collect the precipitated solid by filtration.

-

Washing and Drying: Wash the solid with cold water to remove any remaining inorganic salts and dry the purified product under vacuum.[12]

Advanced Applications in Organic Synthesis

The utility of doubly protected tyrosine derivatives extends beyond the linear assembly of peptides. Their orthogonal nature allows for selective on-resin modifications and their incorporation into more complex molecular architectures.

Synthesis of Phosphotyrosine-Containing Peptides and Kinase Inhibitors

Protein tyrosine kinases (PTKs) and phosphatases (PTPs) are crucial regulators of cellular signaling, and their dysregulation is implicated in diseases such as cancer.[13][14][15] Doubly protected tyrosine derivatives are essential for the synthesis of phosphotyrosine (pTyr)-containing peptides, which are valuable tools for studying these enzymes.

A common strategy involves incorporating a suitably protected tyrosine derivative into a peptide sequence. After selective deprotection of the phenolic hydroxyl group on the solid support, the exposed hydroxyl can be phosphorylated using a phosphoramidite reagent. The Nα-Fmoc and a photolabile or other orthogonal side-chain protecting group on tyrosine would be employed in such a synthetic route.

Furthermore, doubly protected tyrosine and its analogs are key building blocks in the synthesis of small-molecule kinase inhibitors.[14][15][16][17][18] These inhibitors often feature a tyrosine-like scaffold to mimic the natural substrate and achieve high binding affinity to the ATP-binding site of the kinase.

On-Resin Macrocyclization of Peptides

Macrocyclic peptides often exhibit enhanced biological activity, stability, and cell permeability compared to their linear counterparts. Orthogonally protected tyrosine can be used as a linchpin for on-resin cyclization. For instance, a peptide can be assembled on a solid support using standard Fmoc/tBu chemistry, incorporating an N-Fmoc, O-allyl protected tyrosine. Following peptide assembly, the allyl group can be selectively removed using a palladium catalyst, and the liberated hydroxyl group can be cyclized with a C-terminal carboxylic acid or another side chain to form a macrocycle.[19]

Synthesis of Modified and Fluorescent Tyrosine Analogs

The selective protection of the α-amino and phenolic hydroxyl groups allows for the modification of other positions on the tyrosine molecule. For example, the aromatic ring can be halogenated or subjected to cross-coupling reactions to introduce fluorescent probes or other functionalities. These modified amino acids can then be incorporated into peptides to study protein structure and function.[20]

Conclusion

Doubly protected tyrosine derivatives are indispensable tools in modern organic synthesis. The principles of orthogonal protection, embodied by the Fmoc/tBu and Boc/Bzl strategies, provide chemists with the flexibility to construct complex peptides and other bioactive molecules with high precision and efficiency. The choice of protecting group is a critical strategic decision that influences the overall success of the synthesis, with factors such as stability, cleavage conditions, and potential side reactions requiring careful consideration. As the demand for sophisticated peptide-based therapeutics and chemical probes continues to grow, the innovative application of doubly protected tyrosine will undoubtedly play a central role in advancing the frontiers of medicinal chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. biosynth.com [biosynth.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. peptide.com [peptide.com]

- 6. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. "Studies on the design and synthesis of modified tyrosine-containing pe" by Eung-Seok Lee [docs.lib.purdue.edu]

- 14. semanticscholar.org [semanticscholar.org]

- 15. research.tees.ac.uk [research.tees.ac.uk]

- 16. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Boc-SPPS: A Technical Guide to Utilizing Boc-Tyr(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational principles of using Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH) in solid-phase peptide synthesis (SPPS). As a key building block in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a thorough understanding of its properties, applications, and potential pitfalls is paramount for the successful synthesis of high-purity peptides. This document provides detailed experimental protocols, data-driven insights, and clear visualizations to empower researchers in their peptide synthesis endeavors.

Introduction: The Role of Boc-Tyr(Boc)-OH in Boc-SPPS

Solid-phase peptide synthesis (SPPS) revolutionized the way peptides are created, enabling the stepwise assembly of amino acids on a solid support.[1] The Boc strategy, a well-established method, is particularly advantageous for synthesizing hydrophobic peptides and those containing sensitive moieties.[1] In this approach, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[1] Side-chain functional groups are protected by more acid-stable groups, typically benzyl (Bzl) derivatives, which are cleaved during the final step with a strong acid such as hydrofluoric acid (HF).[1]

The phenolic hydroxyl group of tyrosine is reactive and necessitates protection to prevent undesirable side reactions, most notably O-acylation.[1] The use of a second Boc group to protect the tyrosine side chain, as in Boc-Tyr(Boc)-OH, offers a protecting group that is cleaved under the same final strong acid conditions as the benzyl-based protecting groups.[1] This dual-Boc strategy offers specific advantages in certain synthetic contexts.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Boc-Tyr(Boc)-OH is crucial for its proper handling, storage, and application in SPPS.

| Property | Value |

| Chemical Formula | C₁₉H₂₇NO₇ |

| Molecular Weight | 381.42 g/mol [1][2] |

| Appearance | White to off-white powder[2] |

| Solubility | Soluble in DMF, DCM, Chloroform[2] |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc)[2] |

| Side-Chain Protecting Group | tert-butyloxycarbonyl (Boc)[2] |

The Boc/Bzl Strategy: A Logical Workflow

The Boc/Bzl strategy follows a repetitive cycle of deprotection, neutralization, and coupling, culminating in a final cleavage step. The use of Boc-Tyr(Boc)-OH fits seamlessly into this workflow.

References

Stability of Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH) Under Neutral and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals